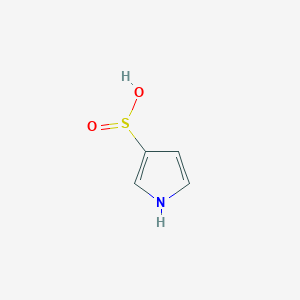
1H-pyrrole-3-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-sulfinicacid is a heterocyclic organic compound that features a five-membered ring containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-sulfinicacid can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-3-sulfinicacid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen and sulfur atoms in the ring, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfonic acid derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding sulfide.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, using reagents like alkyl halides or sulfonyl chlorides.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted pyrrole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrole-3-sulfinicacid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur and nitrogen metabolism.
Mechanism of Action
The mechanism by which 1H-pyrrole-3-sulfinicacid exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the sulfur atom allows for unique interactions with metal ions and other biomolecules, contributing to its biological activity .
Comparison with Similar Compounds
1H-Pyrrole-3-sulfinicacid can be compared with other similar compounds, such as:
1H-Pyrrole-2-sulfinicacid: This compound differs in the position of the sulfinic acid group, leading to variations in reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine:
1H-Pyrrolo[2,3-f]isoquinoline: This compound has an additional fused ring, affecting its electronic structure and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which provide distinct chemical and biological properties.
Properties
Molecular Formula |
C4H5NO2S |
|---|---|
Molecular Weight |
131.16 g/mol |
IUPAC Name |
1H-pyrrole-3-sulfinic acid |
InChI |
InChI=1S/C4H5NO2S/c6-8(7)4-1-2-5-3-4/h1-3,5H,(H,6,7) |
InChI Key |
BABVATZLPQWUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















